五溴化铌(5+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of niobium pentabromide involves chemical reactions that yield this compound under specific conditions. While direct information on the synthesis of NbBr₅ is not detailed in the available literature, the synthesis of related niobium compounds involves careful control of temperature, pressure, and starting materials, suggesting that a similar approach is necessary for NbBr₅ (D’yachenko et al., 2000).

Molecular Structure Analysis

The molecular structure of niobium pentabromide, like other niobium compounds, is influenced by its valence electron concentration and the nature of its bonding with bromine atoms. Studies on niobium and tantalum cluster halides have shown that the crystal and bonding chemistry of these compounds is complex and varies with the electron concentration, affecting the structural characteristics of NbBr₅ (Lemoine et al., 2019).

Chemical Reactions and Properties

Niobium pentabromide participates in various chemical reactions, including those involving organometallic complexes. Its reactivity is explored in the context of group 5 metal complexes, indicating its potential for forming diverse chemical structures and its importance in modeling metal-ligand interactions (Etienne, 1996).

Physical Properties Analysis

The physical properties of niobium pentabromide, such as its phase behavior, melting point, and solubility, are critical for its application in material science. Although specific details on NbBr₅ are scarce, the physical properties of related niobium compounds suggest that NbBr₅ would possess unique characteristics valuable for research and industrial applications (Islam et al., 2021).

Chemical Properties Analysis

The chemical properties of niobium pentabromide, including its reactivity with other substances and stability under various conditions, are essential for its use in chemical synthesis and other applications. The separation and extraction processes involving niobium and tantalum highlight the chemical behavior of niobium in different environments, which would be relevant for understanding and utilizing NbBr₅ (Nguyen & Lee, 2018).

科学研究应用

储能和电池

纳米五氧化二铌已合成,用作锂离子电池的负极,表现出稳定的电化学循环和高倍率性能。该应用利用了 Nb2O5 在 800 次循环后提供 98.6% 的容量保持率和在 10,000 mA g−1 的施加电流下 43 mAh g−1 的比容量的能力 (Lübke 等,2016)。此外,Nb2O5 已用于混合电容器电极中,其中氢处理改善了其电子电导率,从而增强了多孔 Nb2O5 薄膜中的电化学锂存储动力学 (Kyungbae Kim 等,2016)。

催化

Nb2O5 化合物已显示出显着的催化应用,增强了各种反应中的活性和选择性。值得注意的是,当将少量氧化铌添加到已知催化剂中时,它们会显着提高催化性能并延长催化剂的使用寿命,例如酸催化过程和氧化还原反应 (Kozo Tanabe,2003)。

太阳能电池和电致变色器件

五氧化二铌已被确定为提高染料敏化太阳能电池 (DSSC) 效率的理想候选者。通过高温阳极氧化工艺开发 Nb2O5 交叉纳米多孔网络,导致 DSSC 效率显着提高,这归因于电子散射减少和表面积增加的结合 (J. Ou 等,2012)。此外,通过各种方法合成的五氧化二铌的多晶型物已被探索用于电致变色器件,在着色效率和循环稳定性方面显示出有希望的结果 (I. Mjejri 等,2018)。

传感应用

Nb2O5 已用于选择性 NO2 传感器,其独特的特性使其能够在高温下对 NO2 产生灵敏且选择性的响应。具有 Nb2O5 传感电极的 YSZ 基传感器对 NO2 表现出高灵敏度和选择性,证实了混合电位型 NO2 传感机制 (K. Mahendraprabhu & P. Elumalai,2017)。

安全和危害

属性

IUPAC Name |

niobium(5+);pentabromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYRJFDOOSKABR-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

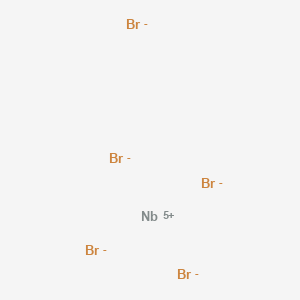

[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br5Nb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium(5+);pentabromide | |

CAS RN |

13478-45-0 |

Source

|

| Record name | Niobium bromide (NbBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)